molecular formula C13H8BrNO B2910729 7-bromo-2-phenyl-Benzoxazole CAS No. 1268137-13-8

7-bromo-2-phenyl-Benzoxazole

Cat. No. B2910729
CAS RN: 1268137-13-8
M. Wt: 274.117
InChI Key: NLBSIKDIYFCCQL-UHFFFAOYSA-N
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Description

7-bromo-2-phenyl-Benzoxazole is an organic compound with the molecular formula C13H8BrNO . It is used as an intermediate in organic synthesis and pharmaceuticals, primarily in laboratory research and chemical production processes .


Synthesis Analysis

Benzoxazoles, including this compound, can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring attached to a phenyl group and a bromine atom . The presence of a C–Br stretching of aromatic bromo compounds shows a band around 705 cm−1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.11 . The predicted boiling point is 348.6±15.0 °C, and the predicted density is 1.514±0.06 g/cm3 . The pKa is predicted to be -0.46±0.30 .

Scientific Research Applications

7-bromo-2-phenyl-Benzoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells in vitro. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-bromo-2-phenyl-Benzoxazole is its ease of synthesis and purification. This makes it a viable option for large-scale production and subsequent testing. However, one limitation is the lack of information on the compound's stability and shelf-life, which may affect its use in certain applications.

Future Directions

There are several future directions for the study of 7-bromo-2-phenyl-Benzoxazole. One area of interest is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the compound's potential applications in other fields such as catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 7-bromo-2-phenyl-Benzoxazole involves the reaction between 2-aminophenol and 2-bromoacetophenone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

properties

IUPAC Name

7-bromo-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSIKDIYFCCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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